N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide
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Overview
Description
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound that features a furan ring, a methoxy group, a nitro group, and a sulfonamide group
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound with potential therapeutic applications. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and differentiation .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to changes in cellular processes, such as cell growth and differentiation .
Biochemical Pathways
Given the potential target of egfr, it can be inferred that the compound may affect pathways related to cell growth and differentiation . The downstream effects of these pathways could include changes in cell proliferation and survival .
Pharmacokinetics
It’s known that similar compounds are metabolized by cytochrome p450 enzymes . These enzymes play a crucial role in drug metabolism and can impact the bioavailability of the compound .
Result of Action
If the compound acts as an egfr inhibitor, it could potentially lead to decreased cell growth and proliferation . This could have therapeutic implications in conditions characterized by abnormal cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide typically involves the reaction of furan-2-ylmethanol with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the use of microwave radiation to heat the reaction mixture, promoting faster and more efficient chemical reactions .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which is known to exhibit antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another furan derivative with potential neurochemical applications.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with potential cytotoxic activity against cancer cells.
Uniqueness
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S/c1-19-12-5-4-10(7-11(12)14(15)16)21(17,18)13-8-9-3-2-6-20-9/h2-7,13H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGWRLZBDBLXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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